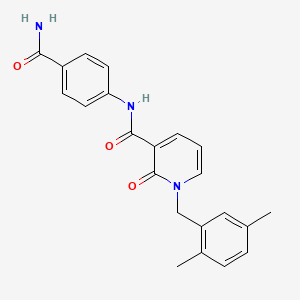

N-(4-carbamoylphenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

N-(4-carbamoylphenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a dihydropyridine core substituted with a 2,5-dimethylbenzyl group at position 1 and a carboxamide-linked 4-carbamoylphenyl moiety at position 3. The dihydropyridine scaffold is widely studied in medicinal chemistry due to its role in modulating ion channels and enzyme activity . This compound’s structural complexity positions it as a candidate for therapeutic applications, though its precise biological targets remain under investigation.

Properties

IUPAC Name |

N-(4-carbamoylphenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3/c1-14-5-6-15(2)17(12-14)13-25-11-3-4-19(22(25)28)21(27)24-18-9-7-16(8-10-18)20(23)26/h3-12H,13H2,1-2H3,(H2,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONFSARJXCKUTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-carbamoylphenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a dihydropyridine ring with an amide functional group, enhancing its interaction with biological targets. Its molecular formula is , and it has a molecular weight of approximately 302.36 g/mol. The presence of substituents such as the carbamoyl and dimethylbenzyl groups contributes to its unique chemical properties and potential biological activities.

Biological Activities

Preliminary studies suggest that this compound exhibits various biological activities:

- Anti-inflammatory Properties : It may modulate specific enzyme activities involved in inflammatory pathways.

- Analgesic Effects : The compound could potentially alleviate pain through receptor interactions.

The exact mechanism of action is still under investigation; however, it is hypothesized that the compound interacts with specific biological targets, possibly involving:

- Enzyme Inhibition : The compound may inhibit enzymes associated with inflammatory responses.

- Receptor Modulation : It might act on pain receptors to provide analgesic effects.

In Vitro Studies

Several studies have evaluated the biological activity of related compounds and their analogs. For instance:

- A study on similar dihydropyridine derivatives demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting a potential for antimicrobial applications .

Case Studies

A relevant case study involved the synthesis and evaluation of derivatives of dihydropyridine compounds. Researchers found that certain modifications enhanced the anti-inflammatory and analgesic properties compared to the parent compounds .

Data Table: Comparison of Related Compounds

| Compound Name | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| This compound | C₁₇H₂₀N₂O₃ | Anti-inflammatory, Analgesic | Potential for therapeutic applications |

| N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | C₁₆H₁₈BrN₂O₃ | Antimicrobial | Contains bromine substituent |

| N-(5-acetamido-2-methoxyphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | C₁₈H₂₃N₃O₄ | Anti-cancer | Acetamido group enhances solubility |

Comparison with Similar Compounds

Structural Features :

- Core : Shared dihydropyridine scaffold with 2-oxo substitution.

- Substituents :

- 4-Nitrophenyl at position 5 (electron-withdrawing nitro group).

- 4-Nitrostyryl group at the carboxamide nitrogen.

- Hydroxyl group at position 4.

Comparison :

- Electronic Effects : The nitro groups in 6d introduce strong electron-withdrawing effects, which may increase reactivity but reduce metabolic stability compared to the target compound’s dimethylbenzyl and carbamoyl groups .

- Solubility : The hydroxyl group in 6d could enhance aqueous solubility, whereas the carbamoyl group in the target compound balances solubility and lipophilicity.

N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide (D-11)

Structural Features :

- Core : Dihydropyridine with 2-oxo substitution and additional 4,6-dimethyl groups.

- Substituents :

- 4-Fluorobenzyl group at position 1.

- Pyrrole-3-carboxamide linked via a methylene bridge.

Comparison :

- This contrasts with the target compound’s 2,5-dimethylbenzyl group, which prioritizes steric bulk over electronic effects .

- Metabolic Considerations: Fluorination in D-11 may improve metabolic stability compared to the target’s non-halogenated structure.

Tabulated Comparison of Key Features

Research Findings and Limitations

- Activity Data : Direct comparative pharmacological data are absent in the provided evidence. Hypotheses are derived from substituent trends in medicinal chemistry.

- Thermal Stability : Compound 6d’s nitro groups may contribute to thermal instability during synthesis, as suggested by its dimerization under thermal conditions . The target compound’s lack of nitro groups likely improves stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.